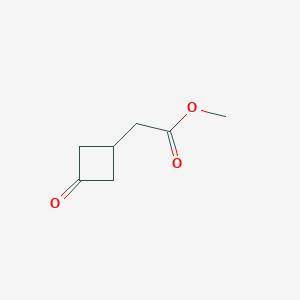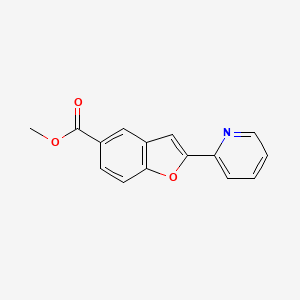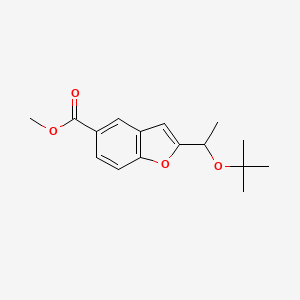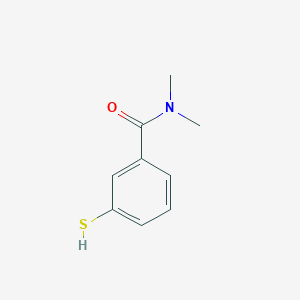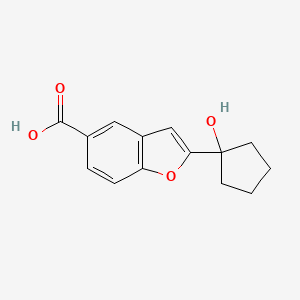
2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid
Vue d'ensemble
Description
“2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid” is a chemical compound with the molecular formula C14H14O4 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of “2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid” is based on the benzofuran core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a key component of this compound .Chemical Reactions Analysis
Benzofuran compounds, including “2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid”, can undergo various chemical reactions. For instance, benzofuran derivatives can undergo palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The molecular weight of “2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid” is 246.26 g/mol . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis and Structural Studies
- A study focused on the synthesis of new heterocyclic systems of benzofuran derivatives, highlighting a one-pot reaction strategy, which could be relevant for synthesizing compounds similar to 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid (Gao et al., 2012).
- Research on the structural and spectroscopic properties of benzofuran-carboxylic acids derivatives, including molecular docking and biological activity analyses, provides insight into their potential applications (Sagaama et al., 2020).
Chemical Reactivity and Applications
- Studies on the reactivity of benzofuran derivatives under various conditions, including synthesis methodologies, could be applicable to the manipulation of 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid for various scientific purposes (Horaguchi et al., 1987).
Antimicrobial and Antioxidant Properties
- Investigation into the antimicrobial properties of benzofuran derivatives, which may be relevant for understanding the biological activities of 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid (Urzúa et al., 2008).
- Synthesis and characterization of benzofuran-3-carboxylate derivatives with potential antimicrobial activity suggest a similar potential for 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid (Krawiecka et al., 2012).
Coordination Chemistry and Synthon Analysis
- Studies on the coordination reactions of benzofuran compounds, including their synthesis and thermal properties, might offer insights into the potential applications of 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid in material science or coordination chemistry (Mojumdar et al., 2009).
Safety And Hazards
While specific safety and hazard information for “2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid” was not found, benzofuran compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Orientations Futures
Benzofuran compounds, including “2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid”, have potential applications in many aspects, making these substances potential natural drug lead compounds . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .
Propriétés
IUPAC Name |
2-(1-hydroxycyclopentyl)-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c15-13(16)9-3-4-11-10(7-9)8-12(18-11)14(17)5-1-2-6-14/h3-4,7-8,17H,1-2,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLZGUBBOIJNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(O2)C=CC(=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxy-cyclopentyl)-benzofuran-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



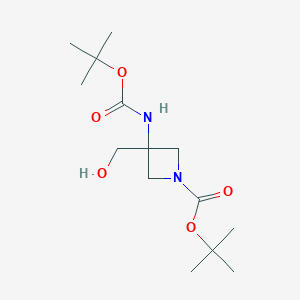
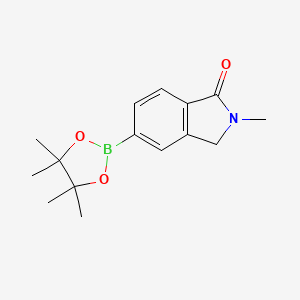
![tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B1399649.png)
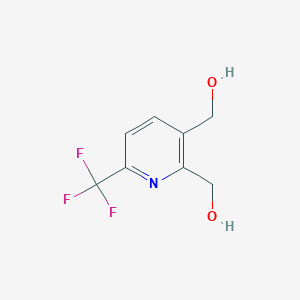
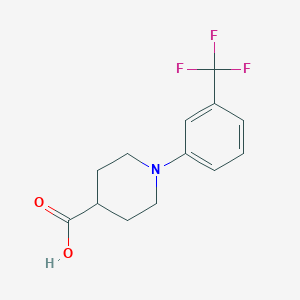
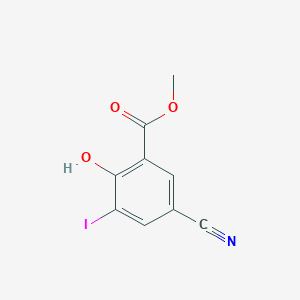
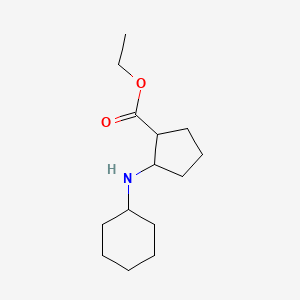
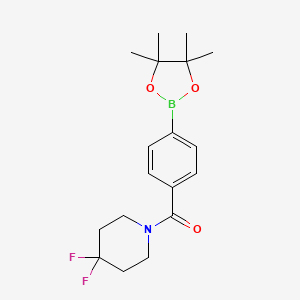
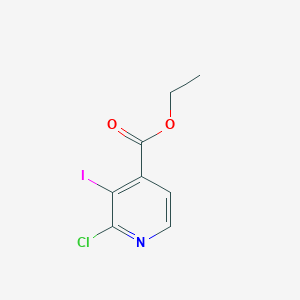
![2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1399661.png)
